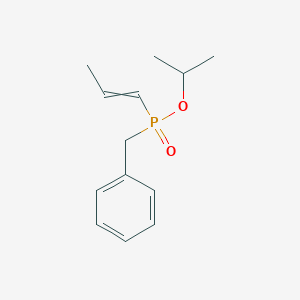
Silane, tetrakis(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, tetrakis(trifluoromethyl)-, also known as tetrakis(trifluoromethyl)silane, is a silicon-based compound with the chemical formula Si(CF₃)₄. This compound is notable for its unique structure, where four trifluoromethyl groups are bonded to a central silicon atom. It is a colorless liquid that is highly reactive and has significant applications in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of silane, tetrakis(trifluoromethyl)-, typically involves the reaction of silicon tetrachloride with trifluoromethylating agents. One common method is the reaction of silicon tetrachloride with trifluoromethyl lithium (LiCF₃) in an inert solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually argon, to prevent any unwanted side reactions. The general reaction can be represented as follows:
SiCl4+4LiCF3→Si(CF3)4+4LiCl
Industrial Production Methods
Industrial production of silane, tetrakis(trifluoromethyl)-, follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, tetrakis(trifluoromethyl)-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and trifluoromethyl radicals.
Reduction: Reduction reactions can lead to the formation of silicon hydrides and other reduced silicon species.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, and alcohols. The reactions are carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Silicon dioxide (SiO₂) and trifluoromethyl radicals (CF₃•).
Reduction: Silicon hydrides (SiH₄) and other reduced silicon species.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Silane, tetrakis(trifluoromethyl)-, has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other silicon-based compounds and as a reagent in organic synthesis.
Biology: The compound is used in the development of fluorinated biomolecules and as a labeling agent in biological studies.
Industry: The compound is used in the production of specialty polymers, coatings, and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of silane, tetrakis(trifluoromethyl)-, involves its ability to act as a Lewis acid, accepting electron pairs from Lewis bases. The trifluoromethyl groups enhance the electron-withdrawing capability of the silicon atom, making it highly reactive towards nucleophiles. The compound can form stable complexes with various ligands, facilitating a range of chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silicon tetrakis(trifluoromethanesulfonate): A neutral silane acting as a Lewis superacid.
Tris(trifluoromethyl)silane: A similar compound with three trifluoromethyl groups bonded to silicon.
Trifluoromethyl(trimethyl)silane: A compound with one trifluoromethyl group and three methyl groups bonded to silicon.
Uniqueness
Silane, tetrakis(trifluoromethyl)-, is unique due to its high reactivity and the presence of four trifluoromethyl groups, which significantly enhance its electron-withdrawing properties. This makes it a valuable reagent in various chemical reactions and industrial applications.
Propriétés
Numéro CAS |
142628-73-7 |
|---|---|
Formule moléculaire |
C4F12Si |
Poids moléculaire |
304.11 g/mol |
Nom IUPAC |
tetrakis(trifluoromethyl)silane |
InChI |
InChI=1S/C4F12Si/c5-1(6,7)17(2(8,9)10,3(11,12)13)4(14,15)16 |
Clé InChI |
FJIKXKJQWYEOJC-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)[Si](C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



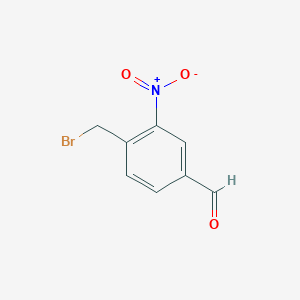
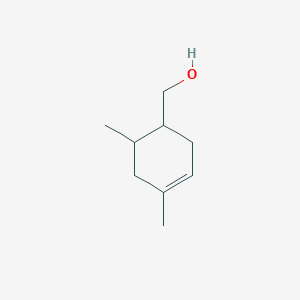
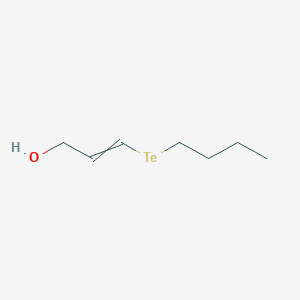
![Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12559333.png)


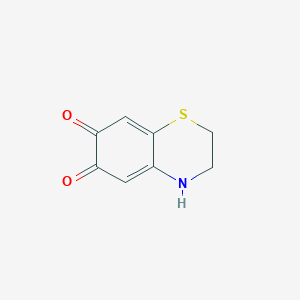
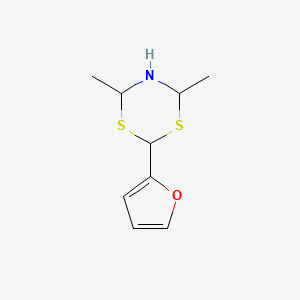
![1-[4-(Benzyloxy)phenyl]-3-[(hydroxymethyl)amino]prop-2-en-1-one](/img/structure/B12559361.png)


